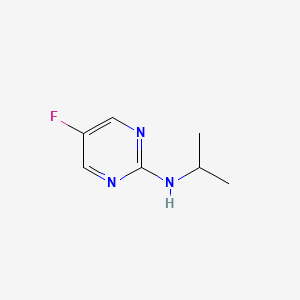

(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves reactions with fluoro-pyrimidines . For instance, the production process of ethyl-(5-fluoro-pyrimidin-2-yl)-amine involves the synthesis of 2-chloro-5-fluoro-pyrimidine by reacting 2-fluoro-pyrimidine with chloroform and hydrogen chloride in the presence of a catalyst .Wissenschaftliche Forschungsanwendungen

-

Cancer Treatment

- Field: Oncology

- Application: Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are widely used in cancer treatment . They are used to treat over 2 million cancer patients each year .

- Method: These compounds are often administered as part of chemotherapy regimens .

- Results: They have been shown to inhibit various RNA- and DNA-modifying enzymes, which can lead to the death of cancer cells .

-

Anti-Inflammatory Effects

- Field: Pharmacology

- Application: Pyrimidines have been found to have anti-inflammatory effects .

- Method: These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Herbicides and Insecticides

- Field: Agriculture

- Application: Fluorinated pyridines have been used as starting materials for the synthesis of some herbicides and insecticides .

- Method: These compounds are often applied to crops to control pests .

- Results: The specific outcomes can vary, but the goal is generally to protect crops and increase yield .

-

Personalized Medicine

- Field: Medicine

- Application: Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) to treat cancer .

- Method: This involves the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution .

- Results: New insights into how FPs perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies .

-

Antibacterial Agents

- Field: Microbiology

- Application: Nucleoside analogues, including fluorinated pyrimidines, can potentially be repurposed for treating bacterial infections .

- Method: These compounds have shown promise in treating bacterial infections .

- Results: A significant number of clinically approved derivatives of both pyrimidines and purines including halogenated, thiolated, and azolated compounds have been shown to have antibacterial activity .

-

DNA Incorporation

- Field: Molecular Pharmacology

- Application: Some fluorinated pyrimidines, such as 5-Trifluoromethyl-2’-deoxyuridine (F3TdR), a thymidine analogue, can be incorporated into the DNA of cells .

- Method: This compound is incorporated into the DNA of HeLa and leukemia L5178Y cells in culture .

- Results: The specific outcomes can vary, but this method is often used in research to study the effects of these compounds on cell biology .

Eigenschaften

IUPAC Name |

5-fluoro-N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTFODSSIVKQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634371 | |

| Record name | 5-Fluoro-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine | |

CAS RN |

77476-97-2 | |

| Record name | 5-Fluoro-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

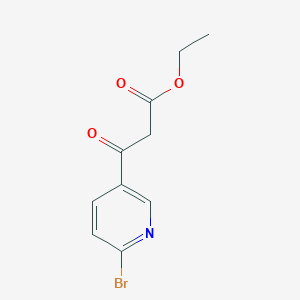

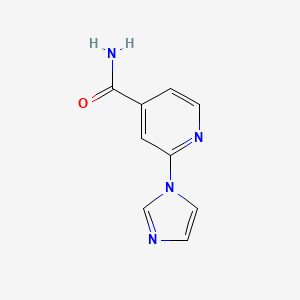

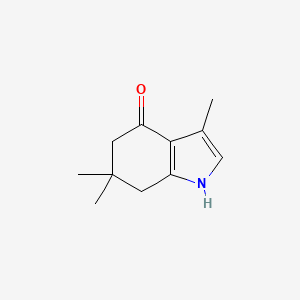

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1593098.png)

![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)

![3,4-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593109.png)